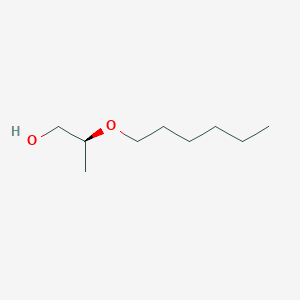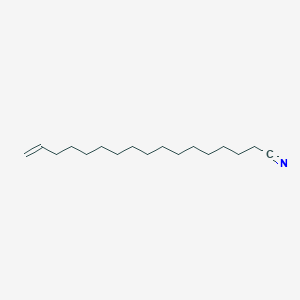
Fluorotris(2,4,6-trimethylphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorotris(2,4,6-trimethylphenyl)stannane: is an organotin compound with the molecular formula C27H33F3Sn . It is characterized by the presence of a tin (Sn) atom bonded to three 2,4,6-trimethylphenyl groups and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorotris(2,4,6-trimethylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tris(2,4,6-trimethylphenyl)stannane with a fluorinating agent such as fluorine gas or hydrogen fluoride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to ensure the safety of the operators and the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Fluorotris(2,4,6-trimethylphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Coupling Reactions: It can participate in coupling reactions such as the , where it acts as a reagent to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like or .
Oxidation Reactions: Oxidizing agents such as or .
Reduction Reactions: Reducing agents like or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield chlorotris(2,4,6-trimethylphenyl)stannane or bromotris(2,4,6-trimethylphenyl)stannane .
Wissenschaftliche Forschungsanwendungen
Fluorotris(2,4,6-trimethylphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which fluorotris(2,4,6-trimethylphenyl)stannane exerts its effects involves the interaction of the tin center with other molecules. The tin atom can form bonds with various ligands, facilitating reactions such as coupling or substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
- Phenyltrimethylstannane
- Tributylphenylstannane
- Trimethylphenyltin
Comparison: Fluorotris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the fluorine atom, which imparts different reactivity and properties compared to its analogs. For example, the fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it distinct from other organotin compounds.
Eigenschaften
CAS-Nummer |
127412-97-9 |
|---|---|
Molekularformel |
C27H33FSn |
Molekulargewicht |
495.3 g/mol |
IUPAC-Name |
fluoro-tris(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/3C9H11.FH.Sn/c3*1-7-4-8(2)6-9(3)5-7;;/h3*4-5H,1-3H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
IBNRUPRVMBUTAR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
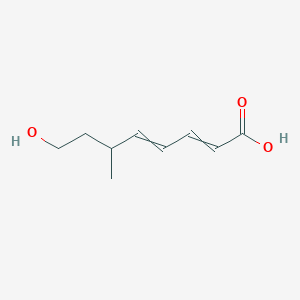
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
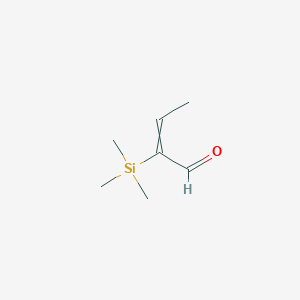
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)
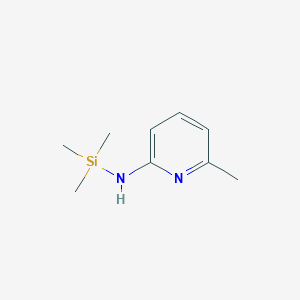
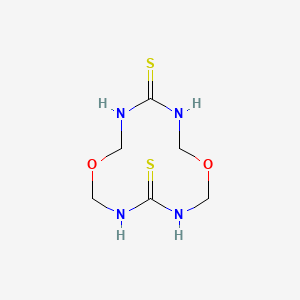
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
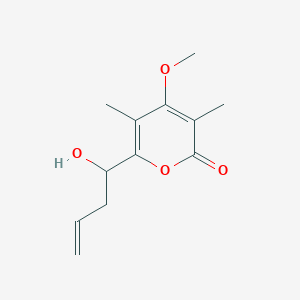
![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

